molecular formula C19H22N2O2 B3223449 (R)-3-Benzyl-piperazine-1-carboxylic acid benzyl ester CAS No. 1217976-91-4

(R)-3-Benzyl-piperazine-1-carboxylic acid benzyl ester

Cat. No.: B3223449
CAS No.: 1217976-91-4
M. Wt: 310.4
InChI Key: XDIXUWJKXBJFHE-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-3-Benzyl-piperazine-1-carboxylic acid benzyl ester is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse applications in medicinal chemistry, particularly due to their ability to interact with various biological targets. This compound features a piperazine ring substituted with a benzyl group and a carboxylic acid ester group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Benzyl-piperazine-1-carboxylic acid benzyl ester typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of ®-3-Benzyl-piperazine, which can be obtained through the reaction of piperazine with benzyl chloride under basic conditions.

    Esterification: The carboxylic acid group is introduced through an esterification reaction. This involves reacting ®-3-Benzyl-piperazine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the desired ®-3-Benzyl-piperazine-1-carboxylic acid benzyl ester in high purity.

Industrial Production Methods

Industrial production of ®-3-Benzyl-piperazine-1-carboxylic acid benzyl ester may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and recrystallization to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-3-Benzyl-piperazine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the ester group into an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as amines or thiols can replace the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

®-3-Benzyl-piperazine-1-carboxylic acid benzyl ester has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those targeting central nervous system disorders.

    Biological Studies: The compound is employed in studies involving receptor binding and enzyme inhibition due to its ability to interact with biological targets.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Industrial Applications: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of ®-3-Benzyl-piperazine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets, such as receptors or enzymes. The benzyl group and the piperazine ring play crucial roles in binding to these targets, leading to modulation of their activity. The compound may act as an agonist or antagonist, depending on the nature of the target and the specific interactions involved. The pathways affected by this compound can include neurotransmitter signaling, enzyme inhibition, and receptor activation.

Comparison with Similar Compounds

Similar Compounds

    ®-3-Benzyl-piperazine-1-carboxylic acid methyl ester: Similar structure but with a methyl ester group instead of a benzyl ester group.

    ®-3-Benzyl-piperazine-1-carboxylic acid ethyl ester: Similar structure but with an ethyl ester group instead of a benzyl ester group.

    ®-3-Benzyl-piperazine-1-carboxylic acid propyl ester: Similar structure but with a propyl ester group instead of a benzyl ester group.

Uniqueness

®-3-Benzyl-piperazine-1-carboxylic acid benzyl ester is unique due to its specific ester group, which can influence its reactivity and interactions with biological targets. The benzyl ester group provides distinct steric and electronic properties compared to other ester groups, making it a valuable compound for various applications in medicinal chemistry and chemical synthesis.

Properties

IUPAC Name

benzyl (3R)-3-benzylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c22-19(23-15-17-9-5-2-6-10-17)21-12-11-20-18(14-21)13-16-7-3-1-4-8-16/h1-10,18,20H,11-15H2/t18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDIXUWJKXBJFHE-GOSISDBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(N1)CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H](N1)CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-3-Benzyl-piperazine-1-carboxylic acid benzyl ester
Reactant of Route 2
Reactant of Route 2
(R)-3-Benzyl-piperazine-1-carboxylic acid benzyl ester
Reactant of Route 3
Reactant of Route 3
(R)-3-Benzyl-piperazine-1-carboxylic acid benzyl ester
Reactant of Route 4
Reactant of Route 4
(R)-3-Benzyl-piperazine-1-carboxylic acid benzyl ester
Reactant of Route 5
Reactant of Route 5
(R)-3-Benzyl-piperazine-1-carboxylic acid benzyl ester
Reactant of Route 6
Reactant of Route 6
(R)-3-Benzyl-piperazine-1-carboxylic acid benzyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.